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8-Oxaspiro[4.5]decane-1-carboxylic acid Documentation Hub

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  • Product: 8-Oxaspiro[4.5]decane-1-carboxylic acid
  • CAS: 1556353-87-7

Core Science & Biosynthesis

Foundational

Architectural Advantage: The 8-Oxaspiro[4.5]decane Scaffold in Modern Drug Design

Topic: Structure and bioisosteric potential of 8-oxaspiro[4.5]decane scaffolds Content Type: In-depth technical guide. Executive Summary In the pursuit of novel chemical space, the "escape from flatland" has driven medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and bioisosteric potential of 8-oxaspiro[4.5]decane scaffolds Content Type: In-depth technical guide.

Executive Summary

In the pursuit of novel chemical space, the "escape from flatland" has driven medicinal chemistry toward rigid, three-dimensional (3D) scaffolds. The 8-oxaspiro[4.5]decane system represents a high-value architectural core that bridges the gap between lipophilic carbocycles and metabolically labile heterocycles. By incorporating a spirocyclic ether, this scaffold offers a unique combination of conformational restriction , improved solubility , and metabolic shielding .

This guide provides a technical analysis of the 8-oxaspiro[4.5]decane scaffold, detailing its structural vectors, bioisosteric utility against common rings (cyclohexane, tetrahydropyran), and a robust synthetic protocol for its generation.

Structural Architecture & Vector Analysis

The 8-oxaspiro[4.5]decane core consists of a saturated 5-membered ring spiro-fused to a 6-membered ring containing an oxygen atom at position 8 (para to the spiro center).

The "Spiro" Effect on Conformation

Unlike fused bicyclic systems (e.g., decalins), which share a bond, spirocycles share a single carbon atom. This creates an orthogonal relationship between the two rings.

  • Vector Definition: Substituents on the 5-membered ring project into a specific 3D space defined by the envelope conformation, while the 6-membered ether chair is locked relative to this axis.

  • Fsp³ Contribution: The quaternary spiro center automatically increases the fraction of sp³ carbons (Fsp³), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic systems.

Bioisosteric Mapping

The 8-oxaspiro[4.5]decane scaffold serves as a bioisostere for several common moieties:

  • 4-Substituted Cyclohexanes: It lowers cLogP (typically by 0.5–1.0 units) due to the ether oxygen while maintaining the steric bulk.

  • 4-Substituted Tetrahydropyrans (THP): It adds a rigidifying 5-membered ring, restricting the rotation of substituents that would otherwise be free on a simple THP.

  • Gem-dimethyl groups: The spiro-cyclopentyl ring acts as a "super-bulky" gem-dimethyl replacement, locking conformation without the lipophilic penalty of adding open alkyl chains.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy this scaffold in a hit-to-lead campaign.

ScaffoldSelection Start Hit Optimization Issue Metab Metabolic Instability? Start->Metab Solub Poor Solubility? Start->Solub Vector Vector/Potency Issue? Start->Vector CheckSite Is oxidation at cyclohexyl C4? Metab->CheckSite Yes HighLogP Replace Cyclohexane with Spiro-Ether Solub->HighLogP LogP > 3.5? Rigidify Spiro-fusion locks conformation Vector->Rigidify Need 3D Constraint? Deploy DEPLOY 8-oxaspiro[4.5]decane CheckSite->Deploy Yes HighLogP->Deploy Lowers LogP Rigidify->Deploy

Figure 1: Decision logic for transitioning from flat or labile hits to the 8-oxaspiro[4.5]decane scaffold.

Physicochemical Profiling

The introduction of the ether oxygen and the spiro-constraint significantly alters the physicochemical landscape compared to carbocyclic analogs.

Table 1: Comparative Physicochemical Properties (Calculated)

Property4,4-Dimethylcyclohexane8-Oxaspiro[4.5]decane4,4-DimethyltetrahydropyranImpact of Spiro-Ether
Formula C₈H₁₆C₉H₁₆OC₇H₁₄ORigidification
MW 112.2140.2114.2Slight Increase
cLogP ~4.2~2.3 ~1.9Significant Reduction vs Carbocycle
TPSA (Ų) 0.09.2 9.2H-Bond Acceptance
Fsp³ 1.01.01.0Maintains 3D Character
Metabolic Risk High (Oxidation)Low MediumSteric Shielding of Ether

Key Insight: The 8-oxaspiro[4.5]decane offers a "Goldilocks" zone. It is more polar than the cyclohexane (better solubility) but more lipophilic than the simple THP, often necessary to maintain hydrophobic contacts within a binding pocket while eliminating the metabolic soft spot of the cyclohexane C4 position.

Synthetic Protocol: Indium(III)-Catalyzed Prins/Pinacol Cascade

While ring-closing metathesis (RCM) is a viable route, it often requires expensive catalysts and dilute conditions. A superior, scalable method for generating functionalized 8-oxaspiro[4.5]decane scaffolds is the Tandem Prins/Pinacol Reaction . This method constructs the spirocyclic core in a single step from aldehydes and cyclobutanol derivatives.

Mechanism Overview

The reaction involves the condensation of an aldehyde with a homoallylic alcohol (derived from cyclobutanol) to form an oxocarbenium ion. This triggers a Prins cyclization followed by a Pinacol rearrangement to expand the ring, forming the spiro[4.5] system.

SyntheticPathway Substrate Aldehyde (R-CHO) + 1-(4-hydroxybut-1-en-2-yl) cyclobutanol Step1 InCl3 (10-20 mol%) DCE, 0°C to RT Substrate->Step1 Intermediate Oxocarbenium Formation Step1->Intermediate Lewis Acid Activation Prins Prins Cyclization (5-exo/6-endo) Intermediate->Prins Pinacol Pinacol Rearrangement Prins->Pinacol Ring Expansion Product 7-substituted- 8-oxaspiro[4.5] decan-1-one Pinacol->Product

Figure 2: The InCl3-catalyzed cascade for rapid assembly of the 8-oxaspiro[4.5]decane core.

Detailed Experimental Workflow

Objective: Synthesis of 7-phenyl-8-oxaspiro[4.5]decan-1-one (Exemplar).

Reagents:

  • Benzaldehyde (1.0 equiv)

  • 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv)

  • Indium(III) Chloride (InCl₃) (20 mol%)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂) or Argon.

  • Charging: Add InCl₃ (0.2 mmol) to the flask. Add anhydrous DCE (5 mL) to create a suspension.

  • Substrate Addition:

    • Add benzaldehyde (1.0 mmol) to the suspension.

    • Critical Step: Cool the mixture to 0°C in an ice bath.

    • Slowly add 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 mmol) dissolved in DCE (2 mL) dropwise over 10 minutes. Reasoning: Slow addition prevents polymerization of the homoallylic alcohol.

  • Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine organic layers.

  • Drying/Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) to yield the pure spirocyclic ketone.

Validation:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the spiro-methylene signals (1.5–2.5 ppm) and the ether proton adjacent to the phenyl ring (typically 4.0–5.0 ppm, dd).

  • ¹³C NMR: Confirm the presence of the quaternary spiro carbon (typically 50–60 ppm) and the ketone carbonyl (>200 ppm).

Bioisosteric Case Studies & Applications

Metabolic Stability in Sigma-1 Receptor Ligands

In the development of Sigma-1 receptor ligands, researchers often encounter rapid oxidative metabolism with piperidine or cyclohexane cores.

  • Challenge: High lipophilicity of N-benzylpiperidines leads to rapid clearance.

  • Solution: Substitution with 1-oxa-8-azaspiro[4.5]decane (a nitrogen-containing variant of the core discussed here) demonstrated nanomolar affinity (Ki = 0.47–12.1 nM) while significantly lowering LogP and improving metabolic stability compared to the parent piperidines.

  • Mechanism: The spiro-ether acts as a metabolic heat sink, resisting P450 oxidation better than the corresponding cyclohexane ring C-H bonds.

Acetyl-CoA Carboxylase (ACC) Inhibitors

Spirocyclic ethers have been utilized in the design of ACC inhibitors to replace 4-hydroxy-cyclohexyl moieties.

  • Benefit: The 8-oxaspiro[4.5]decane scaffold locks the vector of the pharmacophore (often a carboxylic acid or urea) in an equatorial-like orientation, maximizing binding interactions while the ether oxygen accepts hydrogen bonds from the solvent or protein backbone, improving the enthalpy of binding.

References

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Source: Organic & Biomolecular Chemistry, 2014.[1] URL:[Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry, 2020.[2] URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2021.[3] URL:[Link]

  • 8-oxaspiro[4.5]decane-1-carboxylic acid (Compound Summary). Source: PubChem.[4] URL:[Link][4]

Sources

Exploratory

Comparative Technical Guide: Oxaspiro vs. Azaspiro[4.5]decane Carboxylic Acids

This guide provides a technical analysis comparing oxaspiro[4.5]decane and azaspiro[4.5]decane carboxylic acids.[1] It is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for lead...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis comparing oxaspiro[4.5]decane and azaspiro[4.5]decane carboxylic acids.[1] It is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for lead optimization.[1]

Executive Summary: Scaffold Selection Strategy

In modern drug discovery, spirocyclic scaffolds are privileged structures used to increase fraction of sp^3 carbons (


), improve metabolic stability, and restrict conformation without adding excessive molecular weight.

The choice between oxaspiro[4.5]decane (ether-containing) and azaspiro[4.5]decane (amine-containing) carboxylic acids often dictates the physicochemical profile of the final drug candidate.[1]

  • Azaspiro[4.5]decane: primarily selected to modulate basicity and solubility .[1] The secondary amine (if unsubstituted) or tertiary amine (if substituted) provides a protonation site, significantly lowering LogD at physiological pH.

  • Oxaspiro[4.5]decane: primarily selected to lower polar surface area (PSA) while maintaining hydrogen bond acceptor capability.[1] It is a neutral bioisostere often used to improve blood-brain barrier (BBB) permeability compared to the more polar aza-variants.[1]

Structural & Conformational Analysis

Both scaffolds share the core spiro[4.5]decane carbon framework, which forces the two rings to be perpendicular. This "orthogonal exit vector" geometry allows substituents (like carboxylic acids) to explore chemical space inaccessible to flat aromatic systems.

Stereoelectronic Differences
FeatureAzaspiro[4.5]decane Oxaspiro[4.5]decane
Heteroatom Nitrogen (

)
Oxygen (

)
Basicity (pKa of conjugate acid) ~9–10 (highly basic)< 0 (neutral)
H-Bonding Donor (NH) & Acceptor (N:)[1][2][3][4]Acceptor only (O:)
Electronic Effect on COOH Inductive withdrawal (-I) depends on N-protonation state.[1]Strong inductive withdrawal (-I) from Oxygen.[1]
Conformational Bias N-inversion is possible but often locked by substituents.[1]O is static; ring pucker is the primary variable.[1]
Vector Analysis

In the 2-carboxylic acid derivatives (common for both), the carboxyl group projects equatorially to minimize 1,3-diaxial interactions.[1]

  • Azaspiro: The nitrogen lone pair can participate in

    
     interactions, subtly altering the ring pucker compared to the carbocyclic analog.[1]
    
  • Oxaspiro: The C-O bond lengths (1.43 Å) are shorter than C-N (1.47 Å) or C-C (1.54 Å), resulting in a slightly more compact ring system.

Synthetic Strategies

The synthesis of these scaffolds requires distinct methodologies due to the nucleophilicity of nitrogen versus the neutrality of oxygen.

Comparative Synthetic Logic
  • Azaspiro Routes: Typically rely on nucleophilic cyclization (e.g., intramolecular alkylation) or reductive amination .[1] Nitrogen protection (Boc, Cbz) is mandatory to prevent polymerization.

  • Oxaspiro Routes: Often utilize acid-catalyzed rearrangements (Prins/Pinacol) or radical cyclizations .[1] Oxygen's lower nucleophilicity often requires activation of the electrophile.[1]

Visualization of Synthetic Pathways

The following diagram contrasts the standard synthetic routes for the 8-aza and 1-oxa derivatives.

SynthesisComparison cluster_aza 8-Azaspiro[4.5]decane Synthesis cluster_oxa 1-Oxaspiro[4.5]decane Synthesis A1 N-Boc-4-Piperidone A2 Allylation (Allyl bromide/LDA) A1->A2 A3 RCM Precursor (Diene) A2->A3 A4 Ring Closing Metathesis (Grubbs II) A3->A4 A5 8-Azaspiro[4.5]dec-2-ene A4->A5 A6 Hydroboration/Oxidation & Oxidation to COOH A5->A6 Compare Target Carboxylic Acid A6->Compare Yield: ~40-60% O1 Cyclohexanone O2 Homoallylic Alcohol Addition O1->O2 O3 Hemiacetal Intermediate O2->O3 O4 Prins Cyclization (Lewis Acid, e.g., BF3) O3->O4 O5 1-Oxaspiro[4.5]decane O4->O5 O5->Compare Yield: ~50-70%

Caption: Comparative synthetic workflows. Azaspiro synthesis often utilizes Ring Closing Metathesis (RCM) for the 5-membered ring, while Oxaspiro synthesis leverages the Prins cyclization for efficient ether formation.

Physicochemical Profiling

The following data compares 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid and 1-oxaspiro[4.5]decane-4-carboxylic acid (representative isomers).

PropertyAzaspiro Scaffold (N-Boc protected)Oxaspiro Scaffold Implication
Molecular Weight ~283 Da~184 Da (Acid)Azaspiro is heavier due to protecting groups often needed.[1]
cLogP 2.9 (Lipophilic)1.5 – 2.0 (Moderate)Oxaspiro is inherently less lipophilic than the N-Boc aza variant but more lipophilic than the free amine.[1]
TPSA ~67 Ų~46 ŲOxaspiro has lower polarity, better for BBB penetration.[1]
H-Bond Donors 1 (COOH)1 (COOH)Equivalent.[1]
H-Bond Acceptors 3 (C=O, N-Boc)2 (C=O, Ether O)Aza variant has higher acceptor count.[1]
Solubility (pH 7.4) Low (unless deprotected)ModerateFree amine (deprotected aza) has superior solubility.[1]

Medicinal Chemistry Applications

Bioisosterism Case Study: Muscarinic Agonists

Research into M1 muscarinic agonists for Alzheimer's disease has extensively utilized these scaffolds.[1]

  • Oxaspiro Approach: 1-oxaspiro[4.5]decane derivatives (e.g., analogs of muscarone) were synthesized to mimic the tetrahydrofuran core of muscarine.[1][5] The oxygen atom acts as a weak H-bond acceptor, critical for receptor binding without incurring the metabolic penalty of a highly basic amine.[1]

  • Azaspiro Approach: 8-azaspiro[4.5]decane derivatives often show higher affinity due to the basic nitrogen interacting with an aspartate residue in the GPCR binding pocket.[1] However, this comes at the cost of lower oral bioavailability and CNS penetration compared to the oxa-analogs.[1]

Decision Logic for Scaffold Selection

ScaffoldDecision cluster_outcome Optimization Outcome Start Start: Lead Optimization Q1 Is the target a GPCR/Kinase requiring a basic amine interaction? Start->Q1 BranchAza Select Azaspiro[4.5]decane Q1->BranchAza Yes (e.g., Opioid, M1) Q2 Is CNS penetration critical? Q1->Q2 No (Hydrophobic pocket) Outcome1 Azaspiro: High Solubility Low LogD (ionized) BranchAza->Outcome1 Q2->BranchAza No (Solubility priority) BranchOxa Select Oxaspiro[4.5]decane Q2->BranchOxa Yes (Lower TPSA needed) Outcome2 Oxaspiro: High Permeability Neutral Bioisostere BranchOxa->Outcome2

Caption: Decision tree for selecting between oxa- and azaspiro scaffolds based on target requirements and ADME properties.

Experimental Protocols

Protocol A: Synthesis of 8-Azaspiro[4.5]decane-2-carboxylic acid (Representative)

Based on cyclization of piperidine precursors.[1]

  • Alkylation: To a solution of N-Boc-4-piperidone (1.0 eq) in THF at -78°C, add LiHMDS (1.1 eq). Stir for 30 min. Add allyl bromide (1.2 eq).[1] Warm to RT.

  • Second Alkylation: Repeat the process to introduce a second allyl group or functionalized chain suitable for ring closing.[1]

  • RCM: Dissolve the diene intermediate in DCM (0.01 M). Add Grubbs II catalyst (5 mol%).[1] Reflux for 12h to form the spiroalkene.[1]

  • Oxidation: Perform hydroboration-oxidation (BH3·THF then H2O2/NaOH) to get the alcohol, followed by Jones oxidation to yield the carboxylic acid .

  • Purification: Acid-base extraction followed by recrystallization from hexanes/EtOAc.

Protocol B: Synthesis of 1-Oxaspiro[4.5]decane-4-carboxylic acid

Based on Prins/Pinacol Cascade.

  • Condensation: Mix cyclohexanone (1.0 eq) and 3-buten-1-ol (1.2 eq) in benzene with catalytic p-TsOH . Reflux with a Dean-Stark trap to form the acetal.[1]

  • Cyclization: Dissolve the acetal in dry DCM at -78°C. Add TiCl4 (1.0 eq) dropwise. The Lewis acid promotes ionization and intramolecular Prins cyclization.[1]

  • Quench: Pour into sat. NaHCO3. Extract with ether.[1][6]

  • Functionalization: The resulting product often contains a chloride or alkene.[1] Displacement with cyanide (NaCN, DMSO) followed by hydrolysis (HCl/H2O, reflux) yields the carboxylic acid .

References

  • BenchChem. (2025).[1] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Retrieved from

  • PubChem. (2025).[1][2][3][4][7] 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid.[1][8][9][10] CID 71711106.[1] Retrieved from

  • Royal Society of Chemistry. (2014).[1] One-step synthesis of diazaspiro[4.5]decane scaffolds. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health. (2020).[1] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.[1][11][12] Retrieved from

  • MDPI. (2021). Synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank.[1] Retrieved from

  • ChemRxiv. (2025).[1] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis of spiro[4.5]decane-1-carboxylic acid derivatives

Application Note: Stereoselective Synthesis of Spiro[4.5]decane-1-carboxylic Acid Derivatives Executive Summary The spiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as a conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Spiro[4.5]decane-1-carboxylic Acid Derivatives

Executive Summary

The spiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted core for antagonists of G-protein coupled receptors (e.g., CCR5, NPY Y5) and antiviral agents. The introduction of a carboxylic acid moiety at the C1 position (adjacent to the quaternary spiro center) creates a critical vector for pharmacophore attachment.

However, the synthesis of spiro[4.5]decane-1-carboxylic acid presents a distinct stereochemical challenge: the construction of a quaternary carbon center with high enantiomeric excess (ee) and the subsequent diastereoselective closure of the five-membered ring.

This Application Note details a robust, scalable protocol utilizing Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation followed by Ring-Closing Metathesis (RCM) . This route is selected for its operational simplicity, high stereocontrol, and ability to generate diverse derivatives from a common intermediate.[1]

Strategic Analysis & Mechanism

The Stereochemical Challenge

The primary difficulty lies in the absolute stereocontrol of the C5 spiro-quaternary center. Traditional methods (e.g., Diels-Alder or rearrangement of acid-catalyzed intermediates) often yield racemic mixtures or require tedious resolution.

Selected Methodology: The "Alkylation-RCM" Sequence

We employ a disconnect strategy that breaks the 5-membered ring at the alkene bond, leading to a diallylic precursor.

  • Stereo-determining Step: Enantioselective alkylation of a cyclohexanecarboxylate derivative using a chiral Phase-Transfer Catalyst (Maruoka Catalyst). This sets the absolute configuration of the spiro center.

  • Ring Construction: Ruthenium-catalyzed Ring-Closing Metathesis (Grubbs II) to close the spiro[4.5] ring.

  • Functionalization: Oxidation/Hydrolysis to the final acid.

SynthesisPath Start Cyclohexanecarboxylate (Prochiral Nucleophile) Step1 Asymmetric Alkylation (Chiral PTC, Allyl Bromide) Start->Step1 Stereocontrol Inter1 Chiral Quaternary Intermediate Step1->Inter1 Step2 Acrylation / Allylation Inter1->Step2 Step3 Ring-Closing Metathesis (Grubbs II) Step2->Step3 Final Spiro[4.5]dec-2-ene Carboxylate Step3->Final

Figure 1: Strategic workflow for the asymmetric construction of the spiro[4.5]decane core.

Detailed Experimental Protocol

Safety Warning: Allyl bromide is a lachrymator and alkylating agent. Grubbs catalysts are air-sensitive in solution. Perform all reactions in a fume hood.

Phase 1: Asymmetric Construction of the Quaternary Center

Objective: Synthesize (S)-allyl 1-allylcyclohexanecarboxylate with >90% ee.

Reagents:

  • Substrate: tert-Butyl cyclohexanecarboxylate (1.0 equiv)

  • Electrophile: Allyl bromide (1.2 equiv)

  • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) (1 mol%)

  • Base: 50% KOH (aq)

  • Solvent: Toluene

Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve tert-butyl cyclohexanecarboxylate (10 mmol) and the Chiral PTC (0.1 mmol) in Toluene (30 mL).

  • Initiation: Cool the mixture to 0°C. Add 50% aqueous KOH (5 equiv) dropwise with vigorous stirring.

  • Alkylation: Add Allyl bromide (12 mmol) dropwise over 15 minutes.

  • Reaction: Stir vigorously at 0°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Dilute with water (50 mL) and extract with Et2O (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-5% EtOAc in Hexane) yields the quaternary ester.

Critical Parameter: Stirring rate must be high (>1000 rpm) to ensure efficient phase transfer at the interface.

Phase 2: Functional Group Manipulation & RCM

Objective: Convert the ester to the diallyl precursor and cyclize.

Reagents:

  • Reductant: DIBAL-H (1.0 M in Hexane)

  • Acylating Agent: Acryloyl chloride

  • Catalyst: Grubbs Catalyst 2nd Generation (5 mol%)

  • Solvent: Dichloromethane (DCM), degassed.

Procedure:

  • Reduction: Dissolve the alkylated ester (from Phase 1) in DCM at -78°C. Add DIBAL-H (2.2 equiv) to reduce the ester to the primary alcohol (1-allylcyclohexyl)methanol. Quench with Rochelle's salt, extract, and purify.

  • Acrylation: Dissolve the alcohol in DCM with Et3N (2.0 equiv) and DMAP (0.1 equiv). Add Acryloyl chloride (1.2 equiv) at 0°C. Stir 2h. This yields the RCM Precursor : (1-allylcyclohexyl)methyl acrylate.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the precursor in degassed DCM (dilution is critical: 0.005 M) to prevent dimerization.

    • Add Grubbs II catalyst (5 mol%).

    • Reflux (40°C) for 12–24 hours under Argon.

    • Observation: Evolution of ethylene gas.

  • Cleanup: Concentrate the mixture. Purify via flash chromatography to obtain the Spiro-lactone (Spiro[4.5]dec-3-en-2-one derivative).

  • Final Hydrolysis: Treat the lactone with LiOH in THF/H2O to open the ring (if the hydroxy-acid is desired) or hydrogenate (Pd/C, H2) followed by hydrolysis to obtain the saturated Spiro[4.5]decane-1-carboxylic acid .

Data Analysis & Validation

Expected Analytical Data
CompoundKey NMR Signals (CDCl3)Mass Spec (ESI)
Quaternary Ester

5.7 (m, 1H, alkene), 4.9-5.1 (m, 2H), 1.45 (s, 9H, tBu)
[M+Na]+ calc. 247.16
RCM Precursor

6.4 (d, 1H, acrylate), 5.8 (m, allyl), 4.1 (s, 2H, O-CH2)
[M+H]+ calc. 209.15
Spiro-Lactone

6.9 (dt, 1H, CH=C-CO), 6.0 (dt, 1H, CH=C), 4.2 (s, 2H, lactone CH2)
[M+H]+ calc. 181.12
Stereochemical Verification
  • Enantiomeric Excess (ee): Determine the ee of the quaternary ester using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 98:2). Expected ee: >92% with Maruoka catalyst [1].

  • Absolute Configuration: Confirm via X-ray crystallography of the solid spiro-lactone or by derivatization with a chiral amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Poor phase transfer; stirring too slow.Increase stirring speed; ensure KOH concentration is >40%.
RCM Dimerization Concentration too high.Dilute reaction to <5 mM.[2] Add catalyst in two portions.
Catalyst Decomposition Oxygen presence in RCM.Sparge DCM with Argon for 30 mins prior to catalyst addition.
Racemization High temperature during alkylation.Maintain 0°C strictly; do not let the reaction exotherm.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stereochemical flow and the RCM cycle.

Mechanism Substrate Cyclohexyl Ester (Achiral) Enolate Chiral Ion Pair [Enolate(-) / R4N(+)] Substrate->Enolate KOH, PTC* Alkylated (S)-Quaternary Ester (High ee) Enolate->Alkylated Allyl Bromide (Face Selective) Diene Diallyl Precursor Alkylated->Diene 1. DIBAL 2. Acryloyl Cl RuCarbene Ru-Carbene Complex Diene->RuCarbene Grubbs II Spiro Spiro[4.5]dec-3-en-2-one (Spiro Lactone) RuCarbene->Spiro Ring Closing (-C2H4)

Figure 2: Mechanistic pathway highlighting the chiral ion-pair formation and subsequent metathesis.

References

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition. Link

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research. Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2025). Spiro[4.5]decane-1-carboxylic acid.[3] National Center for Biotechnology Information. Link

  • Trost, B. M., & Jiang, C. (2006). Asymmetric Allylic Alkylation, an Enabling Methodology. Synthesis.[1][2][4][5][6][7][8][9][10][11][12] Link

Sources

Application

Reaction conditions for esterification of sterically hindered spiro acids

Application Note: High-Fidelity Esterification Protocols for Sterically Hindered Spirocyclic Acids Abstract & Strategic Overview Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane, spiro[2.5]octane derivatives) are in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Esterification Protocols for Sterically Hindered Spirocyclic Acids

Abstract & Strategic Overview

Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane, spiro[2.5]octane derivatives) are increasingly prized in drug discovery as bioisosteres for phenyl rings and gem-dimethyl groups. However, they present a unique synthetic challenge: Conformational Locking. Unlike a tert-butyl group, which is merely bulky, a spirocyclic center creates a rigid "steric wall" adjacent to the carbonyl carbon. This prevents the orbital realignment necessary to form the tetrahedral intermediate in standard Fischer or Steglich esterifications.

This guide details three "Gold Standard" protocols engineered to overcome this barrier. We move beyond standard textbook methods to industrial-grade activation strategies that drive the reaction forward through thermodynamic sinks or alternative mechanistic pathways.

Decision Matrix: Selecting the Right Protocol

Do not default to thionyl chloride (


).[1] For spiro acids, the choice of method depends entirely on the alcohol partner  and the acid's stability .

EsterificationDecision Start START: Analyze Substrates AlcoholType Is the Alcohol Partner a Halide or Alcohol? Start->AlcoholType Halide Alkyl Halide Available (R-X) AlcoholType->Halide Halide (I, Br, Cl) Alcohol Free Alcohol (R-OH) AlcoholType->Alcohol Hydroxyl MethodA METHOD A: Cesium Carbonate Alkylation (The 'Bypass' Route) Halide->MethodA AlcoholClass Alcohol Sterics? Alcohol->AlcoholClass PrimarySec Primary/Secondary (Unencumbered) AlcoholClass->PrimarySec TertiaryPhenol Tertiary/Phenol (Hindered/Weak Nu) AlcoholClass->TertiaryPhenol AcidSensitive Is Spiro Acid Acid-Sensitive? PrimarySec->AcidSensitive MethodD METHOD D: Ghosez Reagent Activation (Neutral Acid Chloride) TertiaryPhenol->MethodD No (Robust) No (Robust) AcidSensitive->No (Robust) No Yes (Fragile) Yes (Fragile) AcidSensitive->Yes (Fragile) Yes MethodB METHOD B: Yamaguchi Esterification (The 'Power' Route) MethodC METHOD C: Shiina (MNBA) Esterification (The 'Mild' Route) No (Robust)->MethodB Yes (Fragile)->MethodC

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate properties.

Method A: The "Bypass" Route (Cesium Carbonate Alkylation)

Best For: Methyl, Ethyl, Benzyl, or Allyl esters. Mechanism:


 Displacement (O-Alkylation).
Why it works:  This method completely avoids attacking the sterically shielded carbonyl carbon. Instead, the carboxylate acts as a nucleophile attacking the unhindered alkyl halide.
Protocol

Reagents:

  • Spiro Carboxylic Acid (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Alkyl Halide (R-I or R-Br) (1.2 – 1.5 equiv)

  • Solvent: DMF (Anhydrous) or NMP.

Step-by-Step:

  • Dissolution: Dissolve the spiro acid in anhydrous DMF (

    
     concentration) under 
    
    
    
    .
  • Deprotonation: Add

    
     in one portion. The mixture may become a suspension. Stir at room temperature (RT) for 30 minutes to ensure formation of the cesium carboxylate.
    
    • Note: Cesium is crucial due to the "Cesium Effect"—its large ionic radius creates a "naked," highly reactive carboxylate anion.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT.

    • Primary halides: 2–4 hours.

    • Secondary halides: May require heating to 50°C for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then brine. Dry over

    
    .
    

Validation Point:

  • TLC/LCMS: Monitor the disappearance of the acid peak. If the reaction stalls, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).

Method B: The "Power" Route (Yamaguchi Esterification)

Best For: Coupling spiro acids with complex secondary alcohols or when the alkyl halide is unavailable. Mechanism: Formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP.[2][3]

Mechanistic Insight

Standard mixed anhydrides often fail because the nucleophile attacks the "wrong" carbonyl (the activating group). The Yamaguchi reagent uses extreme steric bulk (2,4,6-trichloro phenyl) to force the alcohol to attack the spiro-acid carbonyl, despite the spiro-hindrance.

Yamaguchi Substrate Spiro Acid (R-COOH) MixedAnh Mixed Anhydride (Intermediate) Substrate->MixedAnh + Et3N Reagent Yamaguchi Reagent (TCBC) Reagent->MixedAnh DMAP_Attack DMAP Attack (Regioselective) MixedAnh->DMAP_Attack Activated Acyl-DMAP Species DMAP_Attack->Activated Sterics block TCBC site Product Spiro Ester Activated->Product + Alcohol (R'OH)

Figure 2: The Yamaguchi mechanism forces regioselectivity via steric steering.

Protocol

Reagents:

  • Spiro Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Alcohol partner (1.0 – 1.5 equiv)

  • DMAP (1.0 – 2.0 equiv) (Critical: Stoichiometric, not catalytic)

  • Solvent: Toluene (preferred) or THF.[4]

Step-by-Step:

  • Anhydride Formation: Dissolve Spiro Acid and

    
     in Toluene (
    
    
    
    ). Cool to 0°C.[5]
  • Add TCBC dropwise. Stir at RT for 1–2 hours.

    • Checkpoint: A white precipitate (

      
      ) will form. The solution now contains the mixed anhydride.[6]
      
  • Esterification: In a separate vessel, dissolve the Alcohol and DMAP in Toluene.

  • Addition: Slowly add the alcohol/DMAP solution to the mixed anhydride mixture.

  • Reflux: Unlike simple acids, spiro acids often require energy to overcome the tetrahedral barrier. Heat the mixture to 80°C–110°C (reflux) for 4–16 hours.

  • Workup: Quench with saturated

    
    . Wash with 1M HCl (to remove DMAP) and brine.
    

Method C: The "Mild" Route (Shiina Esterification)

Best For: Acid-sensitive spiro systems (e.g., those containing oxetanes or epoxides) where acid chlorides are too harsh. Reagent: MNBA (2-methyl-6-nitrobenzoic anhydride).[7][8][9][10]

Protocol

Reagents:

  • Spiro Acid (1.1 equiv)

  • Alcohol (1.0 equiv)

  • MNBA (1.2 equiv)

  • DMAP (2.0 equiv) or DMAPO (catalytic)

  • Solvent:

    
     (DCM).
    

Step-by-Step:

  • Mix: Combine Spiro Acid, Alcohol, and MNBA in DCM (

    
    ) under Argon.
    
  • Initiate: Add DMAP as a solid in one portion at RT.

  • Reaction: Stir at RT for 12–24 hours. The reaction is driven by the formation of the stable 2-methyl-6-nitrobenzoic acid byproduct.

  • Workup: Wash with saturated

    
     and brine. The byproduct is easily removed by alkaline wash.
    

Method D: The "Nuclear Option" (Ghosez Reagent)

Best For: Substrates that fail Yamaguchi due to extreme steric bulk. This method generates the acid chloride under neutral conditions, avoiding the HCl gas associated with


.

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez Reagent).[5]

Protocol
  • Activation: Dissolve Spiro Acid (1.0 equiv) in dry DCM.

  • Add Ghosez Reagent (1.2 equiv) at 0°C. Stir at RT for 1–2 hours.

    • Mechanism:[2][3][4][5][10][11][12][13][14][15] Converts acid to acid chloride; byproduct is the neutral amide N,N,2-trimethylpropanamide.

  • Coupling: Add the Alcohol (1.5 equiv) and Pyridine (2.0 equiv) or

    
     (promoter for difficult cases).
    
  • Reflux: Heat to 40°C (DCM reflux) or switch to DCE and heat to 80°C if needed.

Comparative Data & Troubleshooting

ParameterMethod A (

)
Method B (Yamaguchi)Method C (Shiina)
Primary Steric Barrier None (Alkylation)High (Tetrahedral intermediate)Medium (Tetrahedral intermediate)
Reaction pH BasicBasicWeakly Basic
Temp Requirement RT to 50°C80°C - 110°CRT
Byproducts Cesium Halides (Solids)Trichlorobenzoic acid (remove by base wash)Nitrobenzoic acid (remove by base wash)
Scalability ExcellentGoodHigh Cost (Reagent)

Troubleshooting Guide:

  • Low Yield in Method A: Switch solvent to NMP (N-methyl-2-pyrrolidone) and add 18-crown-6 ether to sequester cesium and increase carboxylate nucleophilicity.

  • No Reaction in Method B: The mixed anhydride might be stable but unreactive. Add

    
     (5 mol%) as a Lewis Acid catalyst to activate the carbonyl.
    
  • Rearrangement Observed: If the spiro ring opens (common in cyclopropane spiro systems under acidic conditions), strictly use Method A or Method C.

References

  • Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[2] Bulletin of the Chemical Society of Japan, 1979, 52(7), 1989–1993. Link

  • Shiina Esterification (MNBA): Shiina, I., Ibuka, R., & Kubota, M. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride."[3][8] Chemistry Letters, 2002, 31(3), 286–287. Link

  • Cesium Carbonate Alkylation: Parrish, J. P., et al. "Cesium Carbonate Mediated Alkylation of Carboxylic Acids." Journal of Organic Chemistry, 2002, 67, 1831-1837.
  • Ghosez Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Synthesis of Acid Chlorides." Organic Syntheses, 1979, 59, 26. Link

  • Review of Hindered Esterification: Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism."[3] Organic Letters, 2006, 8(1), 47–50.[2][3][15] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Diastereomers in 8-Oxaspiro[4.5]decane Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-oxaspiro[4.5]decane derivatives. The spiroketal core of these molecules presents uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-oxaspiro[4.5]decane derivatives. The spiroketal core of these molecules presents unique stereochemical challenges, often resulting in the formation of diastereomeric mixtures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the critical step of separating these diastereomers.

Understanding the Challenge: Diastereomer Formation in 8-Oxaspiro[4.5]decanes

The formation of the 8-oxaspiro[4.5]decane ring system typically proceeds via an acid-catalyzed spiroketalization of a dihydroxy-ketone precursor. The stereochemical outcome of this reaction is governed by a delicate interplay of kinetic and thermodynamic factors, often leading to a mixture of diastereomers. The relative stability of these diastereomers is influenced by the anomeric effect, where the preference of a heteroatomic substituent adjacent to another heteroatom within a ring for the axial position can stabilize certain conformations.

Under acidic conditions that allow for equilibration, the thermodynamically most stable diastereomer is usually the major product.[1] However, kinetic control, often achieved at lower temperatures and with specific catalysts, can favor the formation of the less stable diastereomer.[2] The subtle differences in the spatial arrangement of atoms in these diastereomers result in very similar physicochemical properties, making their separation a significant hurdle in the synthetic workflow.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 8-oxaspiro[4.5]decane diastereomers so challenging?

A1: Diastereomers of 8-oxaspiro[4.5]decanes possess the same molecular weight and connectivity, differing only in the three-dimensional arrangement of their atoms. This results in very similar physical and chemical properties, such as polarity, solubility, and boiling point, making their separation by standard chromatographic techniques difficult.[1] The minor structural differences often lead to co-elution in many chromatographic systems.

Q2: What is the "anomeric effect" and how does it influence my synthesis?

A2: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent on a heterocyclic ring to occupy an axial position, which is counterintuitive to steric considerations. In 8-oxaspiro[4.5]decanes, this effect stabilizes conformations where a C-O bond is axial with respect to the other ring, influencing the thermodynamic stability of the diastereomers.[1] Understanding the anomeric effect can help predict the major diastereomer under thermodynamically controlled conditions.

Q3: Should I aim for kinetic or thermodynamic control during the spiroketalization reaction?

A3: The choice between kinetic and thermodynamic control depends on your target diastereomer.

  • Thermodynamic control (longer reaction times, higher temperatures, or strong acid catalysis) will favor the most stable diastereomer. This is often the desired product in many natural product syntheses.

  • Kinetic control (shorter reaction times, lower temperatures, or specific Lewis acid catalysts) can favor the formation of a less stable diastereomer.[2] If the kinetically favored product is your target, it is crucial to carefully control the reaction conditions to prevent equilibration to the thermodynamic product.

Q4: Can I use NMR spectroscopy to differentiate between the diastereomers?

A4: Absolutely. NMR spectroscopy is a powerful tool for distinguishing between diastereomers.

  • 1D NMR (¹H and ¹³C): You will likely observe differences in the chemical shifts (δ) and coupling constants (J) for the protons and carbons in the vicinity of the stereocenters.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments can provide detailed information about the connectivity and spatial relationships between atoms, allowing for the unambiguous assignment of the relative stereochemistry of each diastereomer.

Troubleshooting Guide: Common Issues in Diastereomer Separation

This section addresses specific problems you may encounter during the separation of 8-oxaspiro[4.5]decane diastereomers and provides actionable solutions.

Issue 1: Poor or No Separation on Silica Gel Column Chromatography

Symptoms:

  • A single broad peak is observed.

  • Multiple fractions contain a mixture of diastereomers, as confirmed by TLC or ¹H NMR.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase is not optimized to exploit the small differences in polarity between the diastereomers.1. Systematic Solvent Screening: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Screen a variety of solvent mixtures (e.g., hexane/diethyl ether, dichloromethane/methanol).2. Use of Additives: Small amounts of a polar modifier like methanol or a less polar one like toluene can sometimes significantly improve selectivity.
Column Overloading Applying too much sample to the column leads to broad peaks and poor resolution.1. Reduce Sample Load: As a rule of thumb, use a 1:50 to 1:100 ratio of sample to silica gel by weight.2. Dry Loading: Adsorb the sample onto a small amount of silica gel before loading it onto the column. This often results in sharper bands.
Poor Column Packing An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening.1. Slurry Packing: Pack the column using a slurry of silica gel in the initial mobile phase to ensure a homogenous stationary phase.[3]
Issue 2: Incomplete Separation with High-Performance Liquid Chromatography (HPLC)

Symptoms:

  • Overlapping peaks with a resolution (Rs) value less than 1.5.

  • Inconsistent retention times.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Suboptimal Stationary Phase A standard C18 column may not provide sufficient selectivity for closely related diastereomers.1. Stationary Phase Screening: Test different stationary phases. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity through π-π interactions.2. Chiral Stationary Phases (CSPs): Although not always necessary for diastereomers, in some cases, a CSP can provide excellent resolution.
Incorrect Mobile Phase Composition The organic modifier and its ratio with the aqueous phase are critical for achieving separation.1. Organic Modifier: Switch between acetonitrile and methanol. They have different solvent strengths and can alter the selectivity.[4]2. pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the aqueous phase can significantly impact retention and selectivity.
Temperature Effects Column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.1. Temperature Optimization: Run the separation at different controlled temperatures (e.g., 25°C, 40°C, 60°C). Higher temperatures can sometimes improve peak shape and resolution.[5]
Issue 3: Suspected On-Column Isomerization

Symptoms:

  • The ratio of diastereomers changes after passing through the column.

  • Appearance of new, unexpected peaks.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Acidic or Basic Stationary Phase Residual acidic or basic sites on the silica or alumina can catalyze the equilibration of the spiroketal center.1. Neutralize the Stationary Phase: Use a deactivated or end-capped stationary phase.2. Mobile Phase Additives: Add a small amount of a neutralizer like triethylamine (for acidic compounds) or acetic acid (for basic compounds) to the mobile phase.
Reactive Solvents Certain solvents, especially under prolonged exposure, might react with the sample.1. Use High-Purity Solvents: Ensure the use of HPLC-grade solvents to minimize impurities.2. Avoid Protic Solvents if Unstable: If the spiroketal is sensitive to protic solvents, consider normal-phase chromatography with aprotic solvents.

Experimental Protocols

Protocol 1: Preparative Column Chromatography on Silica Gel

This protocol provides a starting point for the separation of 8-oxaspiro[4.5]decane diastereomers.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Sample mixture of diastereomers

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. The ideal system will show good separation between the diastereomer spots with Rf values between 0.2 and 0.5.

  • Column Packing:

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the diastereomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to elute both diastereomers in a reasonable time.

  • Analysis: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure. Analyze the purity of the separated diastereomers by ¹H NMR and/or HPLC.

Protocol 2: HPLC Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing an analytical HPLC method.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-hexyl column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile or Methanol

Procedure:

  • Initial Scouting Gradient:

    • Column: C18

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at a suitable wavelength

  • Optimization of Selectivity:

    • Change Organic Modifier: Repeat the scouting gradient using methanol as mobile phase B. Compare the chromatograms to see if the selectivity has improved.

    • Change Stationary Phase: If separation is still poor, switch to the phenyl-hexyl column and repeat the scouting gradients with both acetonitrile and methanol.

  • Gradient Optimization:

    • Once the best column and organic modifier combination is identified, optimize the gradient slope. A shallower gradient around the elution time of the diastereomers will improve resolution.

  • Temperature Optimization:

    • Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 50°C) to fine-tune the resolution and peak shape.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and separation of 8-oxaspiro[4.5]decane diastereomers.

G cluster_synthesis Synthesis cluster_control Reaction Control cluster_separation Separation cluster_products Isolated Products cluster_analysis Analysis start Dihydroxy-ketone Precursor spiro Spiroketalization (Acid Catalysis) start->spiro H+ kinetic Kinetic Control (Low Temp, Short Time) spiro->kinetic thermo Thermodynamic Control (High Temp, Long Time) spiro->thermo mixture Diastereomeric Mixture kinetic->mixture thermo->mixture separation Chromatographic Separation (Column/HPLC) mixture->separation diastereomer_a Diastereomer A separation->diastereomer_a diastereomer_b Diastereomer B separation->diastereomer_b analysis Purity & Structural Confirmation (NMR, HPLC, MS) diastereomer_a->analysis diastereomer_b->analysis

Caption: Workflow for the synthesis and separation of 8-oxaspiro[4.5]decane diastereomers.

This second diagram illustrates the decision-making process for troubleshooting poor separation in HPLC.

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_temp Temperature Optimization start Poor HPLC Separation (Rs < 1.5) change_organic Switch Organic Modifier (ACN <=> MeOH) start->change_organic Step 1 adjust_gradient Optimize Gradient Slope change_organic->adjust_gradient change_column Change Column Chemistry (e.g., Phenyl, PFP) adjust_gradient->change_column Step 2 (if needed) change_temp Vary Column Temperature (e.g., 25-60 °C) change_column->change_temp Step 3 (fine-tuning) end Optimized Separation (Rs >= 1.5) change_temp->end

Caption: Decision tree for troubleshooting poor HPLC separation of diastereomers.

References

  • Britton, R., & G., B. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. [Link]

  • Ogurtsov, V. A. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Fitos, I., & Simonyi, M. (1992). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Kozma, D. (2001).
  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]

  • Hasegawa, M., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Samal, R. (2019). How to separate the diastereomer peak from main peak? ResearchGate. [Link]

  • Dolan, J. W. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

Troubleshooting cyclization yields for 8-oxaspiro ring formation

Caption: Troubleshooting workflow for low 8-oxaspiro ring formation yield. Technical Support Center: Optimizing 8-Oxaspiro Ring Formation Welcome to the technical support center for the synthesis of 8-oxaspiro rings.

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting workflow for low spiroketalization yield. Caption: Troubleshooting workflow for low 8-oxaspiro ring formation yield.

Technical Support Center: Optimizing 8-Oxaspiro Ring Formation

Welcome to the technical support center for the synthesis of 8-oxaspiro rings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields for this critical structural motif found in numerous natural products.[1][2]

Frequently Asked Questions (FAQs)

Q1: My 8-oxaspirocyclization reaction is resulting in low or no yield. What are the first steps I should take to troubleshoot this?

A: Low or no product yield is a common challenge.[2] Begin by systematically verifying the fundamentals of your experimental setup. First, confirm the purity and integrity of your starting materials, such as the dihydroxyketone or alkynyl diol precursors.[2][3] Impurities can inhibit the catalyst or lead to unwanted side reactions. Ensure that your catalyst is active; using a fresh batch or a different catalyst type can be diagnostic.[2] For moisture-sensitive reactions, the use of anhydrous solvents and reagents is critical.[2][4]

Q2: I am observing the formation of multiple products, including isomeric spiroketals. How can I improve the diastereoselectivity of my reaction?

A: The formation of multiple diastereomers is often a consequence of the reaction conditions dictating either kinetic or thermodynamic control.[5][6][7] To favor the thermodynamically most stable spiroketal, which often benefits from the anomeric effect, consider running the reaction at a higher temperature for a longer duration to allow for equilibration.[2][8] Conversely, to access the kinetic product, lower reaction temperatures and shorter reaction times are generally preferred.[7][8][9] The choice of catalyst is also crucial; for instance, certain Lewis acids like Ti(Oi-Pr)4 can mediate kinetic spiroketalization, leading to products with retention of configuration.[2][10]

Q3: What are the most common side reactions in 8-oxaspiro ring formation, and how can they be minimized?

A: Common side reactions include intermolecular reactions leading to oligomerization or polymerization, especially at high substrate concentrations.[2] To favor the desired intramolecular cyclization, running the reaction under high dilution conditions can be beneficial. Substrate or product decomposition can also occur under harsh reaction conditions, such as prolonged exposure to strong acids.[2] Careful reaction monitoring by TLC or LC-MS and quenching the reaction upon consumption of the starting material can mitigate this.[2] In some cases, rearrangement reactions can lead to the formation of undesired isomers.[4]

Q4: How does the structure of my substrate influence the success of the spiroketalization?

A: The substrate's structure plays a significant role in the efficiency and stereochemical outcome of the cyclization.[11] Steric hindrance near the reacting hydroxyl and ketone/alkyne functionalities can impede the cyclization. The conformational preferences of the acyclic precursor can also pre-organize the molecule for cyclization, influencing the facial selectivity of the nucleophilic attack. The presence and nature of protecting groups on other functionalities can also impact the reaction's success.[12][13][14]

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Low product yield is a frequent hurdle in organic synthesis. The following workflow provides a systematic approach to diagnosing the root cause.

  • Purity of Precursors: Ensure the high purity of the dihydroxyketone or alkynyl diol starting material. Purification by chromatography or recrystallization may be necessary.

  • Catalyst Activity: The choice and activity of the catalyst are paramount.

    • Brønsted Acids: Commonly used for thermodynamically controlled cyclizations.[2] Ensure the acid is not hydrated if the reaction is moisture-sensitive.

    • Lewis Acids: Reagents like Ti(Oi-Pr)4 can facilitate kinetic spiroketalizations.[2][10] Use a fresh, high-purity batch.

    • Transition Metals: Gold(I) and other transition metals can catalyze the spiroketalization of alkynyl diols under mild conditions.[2]

  • Solvent and Reagent Anhydrousness: If your reaction is sensitive to water, ensure all solvents and non-aqueous reagents are rigorously dried.

A systematic optimization of reaction parameters is often necessary to achieve high yields.[15]

ParameterRationale and Suggested Action
Temperature Can significantly influence the reaction rate and selectivity (kinetic vs. thermodynamic control).[5][6][7] Experiment with a range of temperatures. For example, a Ti(Oi-Pr)4-mediated spirocyclization showed a dramatic yield improvement when warmed from -78 °C to 0 °C.[2][10]
Solvent The polarity and coordinating ability of the solvent can affect the reaction pathway.[16] A screening of different solvents (e.g., dichloromethane, THF, toluene) is recommended.[2]
Concentration High concentrations can favor intermolecular side reactions. Running the reaction at high dilution can promote the desired intramolecular cyclization.
Catalyst Loading The optimal amount of catalyst can vary. Perform a loading study to find the ideal concentration.
Kinetic vs. Thermodynamic Control in Spiroketalization. Caption: Kinetic vs. Thermodynamic Control in Spiroketalization.

Problem 2: Poor Diastereoselectivity

Achieving high diastereoselectivity is often a key objective in spiroketal synthesis.

  • Thermodynamic Control: To obtain the most stable diastereomer, employ conditions that allow for equilibration. This typically involves higher reaction temperatures, longer reaction times, and the use of a Brønsted acid catalyst.[2][7][8] The product distribution will reflect the relative thermodynamic stabilities of the possible spiroketal isomers.

  • Kinetic Control: To isolate the product that forms the fastest, use lower temperatures and shorter reaction times.[7][8][9] Kinetically controlled spiroketalizations can sometimes provide access to less stable, "contrathermodynamic" products.[10]

  • Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, can induce enantioselectivity in the spiroketalization.[17]

  • Lewis Acid Mediation: Certain Lewis acids can chelate to the acyclic precursor, directing the cyclization to occur with a specific stereochemical outcome.[10] For example, Ti(Oi-Pr)4 has been shown to mediate kinetic spirocyclization with retention of configuration.[10]

Problem 3: Substrate-Related Issues

The inherent structure of the starting material can present challenges.

Bulky substituents near the reacting centers can disfavor the cyclization. If significant steric hindrance is present, a redesign of the synthetic route or the use of less bulky protecting groups may be necessary.

The choice of protecting groups for other functional groups in the molecule is critical.[12][14][18] They should be stable to the spiroketalization conditions but also not interfere with the desired cyclization. In some cases, a protecting group can be used to direct the stereochemical outcome of the reaction.[19]

Experimental Protocols

General Protocol for Acid-Catalyzed Spiroketalization (Thermodynamic Control)
  • Reaction Setup: Dissolve the dihydroxyketone precursor in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Catalyst Addition: Add a catalytic amount (1-10 mol%) of a Brønsted acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) to the solution.[2]

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS until the starting material is consumed.[2]

  • Workup: Quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution or triethylamine).[2] Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. Available at: [Link]

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Direct Kinetic Formation of Nonanomeric [6.5]-Spiroketals in Aqueous Media | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society. Available at: [Link]

  • The optimization of reaction conditions. [a] - ResearchGate. Available at: [Link]

  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study - ResearchGate. Available at: [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions - PubMed. Available at: [Link]

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. - ResearchGate. Available at: [Link]

  • Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of a C(1)–C(23) Fragment for Spirastrellolide E: Development of a Mechanistic Rationale for Spiroketalization - PMC. Available at: [Link]

  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing). Available at: [Link]

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]

  • Kinetic and Thermodynamic Control | Dalal Institute. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]

  • Protective Group Strategies - ResearchGate. Available at: [Link]

  • Novel protecting group strategies in the synthesis of oligosaccharides - Scholarly Publications Leiden University. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. Available at: [Link]

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available at: [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology - Macmillan Group. Available at: [Link]

  • Optimization of the cyclization reaction conditions. - ResearchGate. Available at: [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. Available at: [Link]

  • Chemistry of spiroketals | Chemical Reviews - ACS Publications. Available at: [Link]

  • Substrate structure-activity relationships guide rational engineering of modular polyketide synthase ketoreductases - PubMed. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. Available at: [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G - MDPI. Available at: [Link]

  • Substrate multiplexed protein engineering facilitates promiscuous biocatalytic synthesis - PMC. Available at: [Link]

  • Synthesis and Characterization of a Ring-Opening Oxaspiro Comonomer by a Novel Catalytic Method for Denture Base Resins - PMC. Available at: [Link]

  • Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Distinguishing Regioisomers of 8-Oxaspiro[4.5]decane Carboxylic Acids: A Senior Application Scientist's Guide

In the landscape of modern drug discovery and development, spirocyclic scaffolds have gained significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to improved pharma...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, spirocyclic scaffolds have gained significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties.[1][2] The 8-oxaspiro[4.5]decane framework, in particular, is a key structural motif in a variety of biologically active compounds.[3] However, the synthesis of substituted 8-oxaspiro[4.5]decane carboxylic acids can often lead to the formation of multiple regioisomers, posing a significant analytical challenge. The precise structural elucidation of these isomers is paramount, as even subtle differences in the position of a substituent can dramatically alter a molecule's biological activity and pharmacokinetic profile.[4]

This guide provides a comprehensive comparison of analytical methodologies for the unambiguous differentiation of 8-oxaspiro[4.5]decane carboxylic acid regioisomers. We will delve into the underlying principles of key spectroscopic and spectrometric techniques, offer field-proven insights into experimental design, and provide detailed protocols to ensure trustworthy and reproducible results.

The Challenge: Differentiating Regioisomers

Regioisomers of 8-oxaspiro[4.5]decane carboxylic acids possess the same molecular formula but differ in the attachment point of the carboxylic acid group on the spirocyclic backbone. This seemingly minor variation can lead to significant differences in their physicochemical properties and biological activities. Therefore, robust analytical methods are crucial for their individual characterization and for ensuring the quality and consistency of pharmaceutical products.

The Toolkit: A Comparative Overview of Analytical Techniques

A multi-pronged analytical approach is often the most effective strategy for distinguishing closely related isomers. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5][6] For distinguishing regioisomers of 8-oxaspiro[4.5]decane carboxylic acids, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable.

Key NMR Experiments and Their Rationale:
  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. The chemical shifts, integration (proton count), and coupling patterns (multiplicity) of the proton signals provide a wealth of information about the molecular structure.[5][7] Differences in the substitution pattern of the carboxylic acid group will lead to distinct chemical shifts and coupling patterns for the protons on the spirocyclic rings.

  • ¹³C NMR (Carbon NMR): Carbon NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton.[8] Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of non-equivalent carbons.[5][8] The chemical shift of the carbon attached to the carboxylic acid group, as well as the shifts of the neighboring carbons, will be highly indicative of its position.

  • 2D NMR - COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of protons within the molecule.[5][7] This is particularly useful for tracing the spin systems within the five- and six-membered rings of the spiro-scaffold.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms.[7][9][10] This is a crucial step in assigning the ¹H and ¹³C spectra and confirming the C-H connectivities.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to piecing together the entire molecular structure. It reveals long-range (typically 2-3 bond) correlations between protons and carbons.[7][9] By observing correlations from specific protons to the carboxyl carbon, the exact position of the carboxylic acid group can be definitively determined.

Mass Spectrometry (MS): A Complementary Technique for Confirmation

While NMR provides the definitive structural assignment, mass spectrometry offers valuable complementary information, particularly regarding molecular weight and fragmentation patterns.[11][12]

Key MS Techniques and Their Application:
  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be a powerful tool. The carboxylic acid may require derivatization (e.g., esterification) to improve its volatility and thermal stability.[1] The fragmentation patterns observed in the mass spectrum can provide clues about the structure of the regioisomers. Different isomers may exhibit characteristic fragmentation pathways due to the influence of the carboxylic acid group's position on bond stabilities.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile or thermally labile compounds and is well-suited for the analysis of carboxylic acids without derivatization.[1] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the parent ion and its fragments.[15] Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be used to generate specific fragment ions that are characteristic of each regioisomer.[12][15]

Data Presentation: A Comparative Summary

Analytical TechniqueKey Differentiating Features for RegioisomersAdvantagesLimitations
¹H NMR Unique chemical shifts and coupling patterns of protons adjacent to the carboxylic acid group and on the spiro-rings.Provides detailed structural information.[5][7]Signal overlap can occur in complex spectra.
¹³C NMR Distinct chemical shifts for the carboxyl carbon and adjacent carbons in the spiro-rings.Each unique carbon gives a separate signal, reducing overlap.[8]Lower sensitivity compared to ¹H NMR.
COSY Establishes different proton-proton connectivity networks for each isomer.Confirms proton coupling relationships.[5][7]Does not directly provide information about carbon connectivity.
HSQC Confirms unique C-H attachments for each regioisomer.Directly links proton and carbon spectra.[7][9][10]Only shows one-bond correlations.
HMBC Shows unique long-range correlations from specific protons to the carboxyl carbon, definitively placing the substituent.Provides the key connectivity information for structural elucidation.[7][9]Requires careful optimization to observe weaker long-range correlations.
GC-MS Potentially different fragmentation patterns based on the position of the carboxylic acid group.High separation efficiency for volatile compounds.May require derivatization; thermal degradation is a possibility.[7]
LC-MS/MS Characteristic fragment ions generated through CID can be unique to each regioisomer.Applicable to a wide range of compounds without derivatization.[1]Fragmentation patterns can sometimes be complex and difficult to interpret.

Experimental Protocols

Protocol 1: Comprehensive NMR-Based Structural Elucidation

This protocol outlines the steps for a thorough NMR analysis to distinguish regioisomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified regioisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7]
  • Ensure the sample is fully dissolved and free of any particulate matter.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Acquire a 2D ¹H-¹H COSY spectrum.
  • Acquire a 2D ¹H-¹³C HSQC spectrum.
  • Acquire a 2D ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (e.g., 50-100 ms) to observe 2-3 bond correlations.

3. Data Analysis:

  • ¹H and ¹³C Spectra: Assign the signals based on chemical shifts, multiplicities, and integrations.
  • COSY Spectrum: Identify the coupled proton networks within the five- and six-membered rings.
  • HSQC Spectrum: Correlate each proton to its directly attached carbon.
  • HMBC Spectrum: Critically, look for long-range correlations from protons on the spiro-rings to the carbonyl carbon of the carboxylic acid group. These correlations will definitively establish the point of attachment.
Protocol 2: LC-MS/MS for Regioisomer Differentiation

This protocol provides a general workflow for using LC-MS/MS to differentiate the regioisomers.

1. Sample Preparation:

  • Prepare a stock solution of each regioisomer at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
  • Dilute the stock solutions to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

2. LC-MS Conditions (Example):

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column is a good starting point.
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).
  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

3. MS/MS Analysis:

  • Acquire full scan MS data to determine the m/z of the protonated or deprotonated molecular ions of the regioisomers.
  • Perform product ion scans (MS/MS) for the molecular ion of each regioisomer.
  • Compare the resulting fragmentation patterns. Look for unique fragment ions or significant differences in the relative abundances of common fragments that can serve as a diagnostic marker for each isomer.

Visualization of Workflows and Structures

Regioisomer_Differentiation_Workflow cluster_synthesis Synthesis Output cluster_separation Separation cluster_analysis Analysis of Isolated Isomers cluster_conclusion Conclusion Synthesis Mixture of 8-Oxaspiro[4.5]decane Carboxylic Acid Regioisomers Separation Chromatographic Separation (e.g., HPLC, Column Chromatography) Synthesis->Separation NMR Comprehensive NMR Analysis (1H, 13C, COSY, HSQC, HMBC) Separation->NMR MS Mass Spectrometry Analysis (LC-MS/MS) Separation->MS Structure Unambiguous Structural Elucidation of Each Regioisomer NMR->Structure MS->Structure

Caption: Workflow for the separation and structural elucidation of 8-oxaspiro[4.5]decane carboxylic acid regioisomers.

Regioisomer_Structures cluster_isomer1 Regioisomer 1 cluster_isomer2 Regioisomer 2 Isomer1 Label1 e.g., 8-oxaspiro[4.5]decane-1-carboxylic acid Isomer2 Label2 e.g., 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (structurally related example)

Caption: Example structures of spiro[4.5]decane carboxylic acid regioisomers.

Conclusion

The definitive differentiation of 8-oxaspiro[4.5]decane carboxylic acid regioisomers is a critical task in pharmaceutical development. While mass spectrometry provides valuable confirmatory data, a comprehensive suite of NMR experiments, particularly 2D techniques like HMBC, stands as the most robust and reliable approach for unambiguous structural assignment. By employing the systematic workflows and protocols outlined in this guide, researchers can confidently characterize these challenging molecules, ensuring the scientific integrity of their work and advancing the development of novel therapeutics.

References

  • Benchchem. (n.d.). Comparative Guide to Validated Analytical Methods for Spiro[3.5]nonane-9-carboxylic acid and Related Spirocyclic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • Cembella, A. D., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(4), 2006-2030. [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • MDPI. (2026). Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Demkowicz, S., et al. (2015). Spirocyclic Motifs in Natural Products. Molecules, 20(10), 18448-18503. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Isao, T., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(14), 2208-2219. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Metabolic stability comparison: 8-oxaspiro vs cyclohexyl carboxylic acids

This guide provides an in-depth technical comparison of 8-oxaspiro[4.5]decane scaffolds versus cyclohexyl carboxylic acids , focusing on metabolic stability, physicochemical properties, and their application in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 8-oxaspiro[4.5]decane scaffolds versus cyclohexyl carboxylic acids , focusing on metabolic stability, physicochemical properties, and their application in medicinal chemistry (e.g., Acetyl-CoA Carboxylase inhibitors).

Executive Summary: The Spiro-Ether Advantage

In modern drug discovery, replacing a cyclohexyl ring with an 8-oxaspiro[4.5]decane system is a high-impact "scaffold hop." This bioisosteric replacement addresses two critical failure modes in lead optimization: high lipophilicity (LogD) and oxidative metabolic liability .

  • Cyclohexyl Carboxylic Acids: Prone to rapid Phase I metabolism (hydroxylation) by Cytochrome P450s (CYP3A4, CYP2D6) at the C3/C4 positions due to high lipophilicity and accessible C-H bonds.

  • 8-Oxaspiro[4.5]decane Analogs: The ether oxygen lowers LogD (typically by 1.0–1.5 units), reduces non-specific binding, and electronically deactivates the ring toward oxidation. The spiro-quaternary center provides steric bulk that hinders CYP heme access.

Verdict: The 8-oxaspiro scaffold typically yields a 2–5x improvement in intrinsic clearance (


)  while maintaining structural fidelity to the pharmacophore.

Structural & Mechanistic Comparison

The fundamental difference lies in the electronic environment and the 3D vector presentation.

Physicochemical Profile
FeatureCyclohexyl Carboxylic Acid 8-Oxaspiro[4.5]decane-2-carboxylic acid Impact on Drug Design
Structure Lipiphatic carbocycleSpirocyclic etherEther oxygen acts as H-bond acceptor.
LogP / LogD High (Lipophilic)Moderate (Lower by ~1.2)Lower LogD improves LLE (Lipophilic Ligand Efficiency).
Metabolic Soft Spot C3/C4 HydroxylationBlocked / DeactivatedOxygen withdraws electron density, reducing CYP oxidation potential.
Solubility Low to ModerateHighEther oxygen improves aqueous solubility.
Fsp³ 1.0 (High)1.0 (High)Both maintain 3D complexity (escape from flatland).
Mechanism of Metabolic Stabilization

The superior stability of the 8-oxaspiro scaffold is driven by electronic deactivation and steric occlusion .

  • Electronic Effect: CYP450 enzymes typically target electron-rich C-H bonds for hydrogen atom abstraction. The oxygen atom in the 8-oxaspiro ring exerts an inductive electron-withdrawing effect (-I), increasing the bond dissociation energy (BDE) of adjacent C-H bonds, making them harder to oxidize.

  • Lipophilic Down-shift:

    
     is often correlated with lipophilicity (
    
    
    
    ). By lowering LogD, the compound partitions less effectively into the CYP active site, increasing
    
    
    and lowering
    
    
    (intrinsic clearance).
Visualization of Metabolic Blocking

The following diagram illustrates the metabolic fate of both scaffolds.

MetabolicPathways cluster_0 Cyclohexyl Scaffold (High Clearance) cluster_1 8-Oxaspiro Scaffold (High Stability) Cyc Cyclohexyl Carboxylic Acid CYP_Cyc CYP450 Binding (High Affinity) Cyc->CYP_Cyc High LogD Entry Met_Cyc C3/C4-Hydroxy Metabolite CYP_Cyc->Met_Cyc Oxidation CYP_Spiro CYP450 Binding (Low Affinity) Clearance_Cyc Rapid Elimination Met_Cyc->Clearance_Cyc Spiro 8-Oxaspiro Carboxylic Acid Spiro->CYP_Spiro Lower LogD Steric Block Stable Metabolically Stable CYP_Spiro->Stable Resists Oxidation

Caption: Comparison of metabolic fates. The cyclohexyl ring undergoes rapid hydroxylation, while the 8-oxaspiro scaffold resists CYP binding and oxidation.

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

A definitive example of this bioisostere in action is found in the development of ACC inhibitors (e.g., Pfizer's Clesacostat / PF-05221304) for the treatment of NASH (Non-Alcoholic Steatohepatitis).[1]

  • Challenge: Early leads containing spiro-cyclohexyl moieties suffered from high lipophilicity and rapid oxidative clearance, leading to poor oral bioavailability and high dose requirements.

  • Solution: Chemists utilized oxa-spiro cycles (such as 8-oxaspiro[4.5]decane derivatives) to modulate physicochemical properties.[2]

  • Result:

    • Lipophilicity: Reduction of LogD from >3.5 to <2.5.

    • Clearance: Significant reduction in human liver microsome (HLM)

      
      .
      
    • Efficacy: Improved liver-targeting and reduced systemic side effects.

Key Insight: The 8-oxaspiro group is not just a "spacer"; it is a functional bioisostere that tunes the Lipophilic Ligand Efficiency (LLE) .

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvement of the 8-oxaspiro scaffold, use the following standardized protocol. This workflow ensures data integrity through internal controls and precise quenching.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Test Compounds: 8-oxaspiro derivative vs. Cyclohexyl analog (10 mM DMSO stock).

  • Internal Standard: Tolbutamide or Propranolol.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

AssayWorkflow cluster_sampling 4. Sampling Timepoints Prep 1. Preparation Dilute cmpd to 1 µM in Buffer (pH 7.4) PreInc 2. Pre-Incubation Add Microsomes (0.5 mg/mL) 37°C for 5 min Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start T0 T = 0 min Start->T0 T15 T = 15 min Start->T15 T30 T = 30 min Start->T30 T60 T = 60 min Start->T60 Quench 5. Quenching Add Ice-Cold ACN + IS (Stop Reaction) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge 6. Processing Centrifuge 4000g, 20 min Quench->Centrifuge Analysis 7. LC-MS/MS Quantify % Remaining Centrifuge->Analysis

Caption: Step-by-step Microsomal Stability Assay workflow for determining Intrinsic Clearance.

Calculation of Intrinsic Clearance ( )
  • Plot ln(% Remaining) vs. Time .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life:

    
    
    
  • Calculate

    
     (
    
    
    
    ):
    
    

Self-Validation Check:

  • Positive Control: Verapamil or Testosterone (High Clearance) must show <10% remaining at 60 min.

  • Negative Control: Warfarin (Low Clearance) must show >80% remaining at 60 min.

References

  • Esler, W. P., et al. (2020).[3] Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems. Cellular and Molecular Gastroenterology and Hepatology.

  • Pfizer Inc. (2022).[1] Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination.[1] Pfizer Press Release.

  • Varela, M. T., et al. (2025).[4] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[4][5][6][7][8] European Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • Pardali, V., et al. (2021).[9] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[9][10] Molbank.[9]

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Validation

A Comparative Guide to HRMS Fragmentation Patterns of 8-Oxaspiro[4.5]decane Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the high-resolution mass spectrometry (HRMS) fragmentation patterns of 8-oxaspiro[4.5]decane derivatives. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the high-resolution mass spectrometry (HRMS) fragmentation patterns of 8-oxaspiro[4.5]decane derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the mechanistic principles governing the fragmentation of this important structural motif. The 8-oxaspiro[4.5]decane core is a key feature in numerous natural products and pharmacologically active compounds, making its unambiguous identification crucial.

Introduction to the 8-Oxaspiro[4.5]decane System and the Role of Mass Spectrometry

The 8-oxaspiro[4.5]decane scaffold consists of a five-membered tetrahydrofuran ring and a six-membered cyclohexane ring connected through a spirocyclic junction at a single carbon atom. This rigid, three-dimensional structure is present in a variety of biologically active molecules.[1] The precise characterization of these molecules, including their isomeric forms, is critical in drug discovery and development. High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the structures of these complex molecules. By providing accurate mass measurements, HRMS allows for the determination of elemental compositions, and through tandem mass spectrometry (MS/MS), it reveals detailed structural information via characteristic fragmentation patterns.[2]

This guide will focus on the two most common ionization techniques employed in the analysis of such compounds: Electron Ionization (EI) and Electrospray Ionization (ESI), followed by collision-induced dissociation (CID). Understanding the distinct fragmentation pathways elicited by these methods is key to successful structural elucidation.

Electron Ionization (EI) Fragmentation: A High-Energy Approach

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[3] While this can sometimes result in the absence of a clear molecular ion peak, the rich fragmentation pattern provides a detailed fingerprint of the molecule's structure. For 8-oxaspiro[4.5]decane derivatives, EI-induced fragmentation is expected to proceed through a series of characteristic radical-driven cleavage events.

A primary fragmentation pathway for spiroketals under EI involves the cleavage of the C-C bonds adjacent to the spirocenter and the bonds of the ether linkages. The initial radical cation can undergo alpha-cleavage, leading to the opening of one of the rings. Subsequent rearrangements and further fragmentation can produce a cascade of smaller, stable ions.

Proposed Key Fragmentation Pathways under EI:

  • Alpha-Cleavage: The initial radical cation can undergo cleavage of the C-C bond adjacent to the ether oxygen, leading to the opening of either the tetrahydrofuran or the cyclohexane ring.

  • Ring Opening and Rearrangement: Following initial ring opening, rearrangements such as hydrogen transfers can occur, leading to the formation of stable neutral losses and fragment ions.

  • Retro-Diels-Alder (RDA) type fragmentation: For unsaturated derivatives of the cyclohexane ring, an RDA-type fragmentation could be a prominent pathway.

Visualizing EI Fragmentation

EI_Fragmentation M_radical [M]+• 8-Oxaspiro[4.5]decane Radical Cation Fragment1 Ring-Opened Intermediate M_radical->Fragment1 α-cleavage Fragment4 Tetrahydrofuran-type ion M_radical->Fragment4 Spiro-bond cleavage Fragment2 Loss of Alkene Fragment1->Fragment2 H-rearrangement Fragment3 Cyclohexanone-type ion Fragment1->Fragment3 C-C cleavage

Caption: Proposed EI fragmentation workflow for 8-oxaspiro[4.5]decane.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): A Softer Approach for Structural Elucidation

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[3][4] This is highly advantageous for determining the molecular weight of the analyte. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to collision-induced dissociation (CID).[4] The fragmentation of these even-electron species proceeds through different, often more predictable, pathways compared to the radical-driven fragmentation in EI.[3]

For 8-oxaspiro[4.5]decane derivatives, protonation is likely to occur at the ether oxygen. The subsequent CID fragmentation is expected to be initiated by the opening of one of the rings, driven by the charge site.

Proposed Key Fragmentation Pathways under ESI-CID:

  • Protonation and Ring Opening: The initial protonated molecule can undergo ring opening of either the tetrahydrofuran or cyclohexane ring, initiated at the protonated ether oxygen.

  • Water Loss: A common fragmentation pathway for protonated ethers and alcohols is the loss of a neutral water molecule.

  • Consecutive Ring Cleavages: Following the initial ring opening, further cleavages of the carbon skeleton can occur, leading to a series of diagnostic fragment ions.

Visualizing ESI-CID Fragmentation

ESI_CID_Fragmentation MH_ion [M+H]+ Protonated Molecule Intermediate1 Protonated Ring-Opened Intermediate MH_ion->Intermediate1 Ring Opening Fragment_H2O [M+H-H2O]+ Loss of Water Intermediate1->Fragment_H2O Fragment_C2H4O Loss of C2H4O Intermediate1->Fragment_C2H4O Fragment_C4H8 Loss of Butene Intermediate1->Fragment_C4H8

Caption: Proposed ESI-CID fragmentation workflow for 8-oxaspiro[4.5]decane.

Comparative Analysis of Fragmentation Patterns

The choice of ionization technique will significantly influence the resulting mass spectrum and the structural information that can be obtained.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ionization Principle High-energy electron impactSoft ionization via charged droplet evaporation
Molecular Ion Often weak or absentStrong [M+H]⁺ or other adducts
Fragmentation Extensive, radical-drivenControlled, charge-directed
Key Fragments Result from α-cleavages, rearrangementsResult from ring opening, neutral losses (e.g., H₂O)
Primary Application GC-MS, structural fingerprintingLC-MS, molecular weight determination, targeted fragmentation

The complementary nature of these two techniques can be powerful. EI-MS can provide a detailed fingerprint for library matching, while ESI-MS/MS allows for a more controlled and targeted investigation of the molecule's structure. For isomeric differentiation, chromatographic separation prior to mass analysis is often crucial, as isomers can exhibit very similar fragmentation patterns.[5]

Experimental Protocols for HRMS Analysis

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the 8-oxaspiro[4.5]decane derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

LC-HRMS (ESI) Method
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Chromatographic Column: A C18 reversed-phase column is a common choice for compounds of this polarity.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Parameters:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the protonated molecular ion.[1]

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and apply a range of collision energies to generate a comprehensive fragmentation spectrum.

GC-HRMS (EI) Method
  • Instrumentation: A high-resolution mass spectrometer coupled to a gas chromatograph.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution of the analyte.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • MS Parameters: Acquire data over a mass range of m/z 40-500.

Conclusion

The structural elucidation of 8-oxaspiro[4.5]decane derivatives by HRMS is highly dependent on the chosen ionization method. EI provides complex, fingerprint-like spectra driven by radical chemistry, while ESI-CID offers a more controlled approach to fragmentation, starting from a well-defined protonated precursor. The combination of both techniques, coupled with high-resolution mass measurement, provides a robust toolkit for the unambiguous characterization of these important spirocyclic compounds. The predictable nature of fragmentation pathways, when understood mechanistically, can serve as a predictive tool for identifying related compounds for which authentic standards are not available.[6][7]

References

  • Ciminiello, P., Dell'Aversano, C., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 499. Available at: [Link]

  • Ciminiello, P., Dell'Aversano, C., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. Available at: [Link]

  • Novak, M., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1494–1504. Available at: [Link]

  • Crimmins, M. T., & O'Mahony, R. (1989). Synthesis of spiroketals: a general approach. The Journal of Organic Chemistry. Available at: [Link]

  • Kwiecień, A., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(5), 337-362. Available at: [Link]

  • Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(6), 1093. Available at: [Link]

  • Langley, G. J., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. Rapid Communications in Mass Spectrometry, 27(9), 964-970. Available at: [Link]

  • National Institute of Justice. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Available at: [Link]

  • Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 39(2), 100-109. Available at: [Link]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. European Journal of Medicinal Chemistry, 200, 112423. Available at: [Link]

  • Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Comparative

Biological Activity of 1-Oxa-8-azaspiro[4.5]decane Analogs in M1 Receptor Assays

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: YM796/YM954 Series and Structural Analogs[1] Executive Summary: The Spirocyclic Advantage The 8-oxasp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: YM796/YM954 Series and Structural Analogs[1]

Executive Summary: The Spirocyclic Advantage

The 8-oxaspiro[4.5]decane scaffold—specifically the 1-oxa-8-azaspiro[4.5]decane subclass—represents a pivotal structural motif in the development of muscarinic acetylcholine receptor (mAChR) agonists. Unlike flexible acyclic agonists (e.g., acetylcholine) or rigid quinuclidines (e.g., talsaclidine), this spiro-framework offers a unique balance of conformational rigidity and lipophilicity.

This guide focuses on the biological profiling of YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 , the primary analogs in this class demonstrating M1 selectivity. These compounds are distinguished by their ability to separate cognitive efficacy (M1-driven) from cholinergic side effects (M2/M3-driven tremor and hypothermia), a persistent challenge in Alzheimer’s drug development.

Mechanistic Background & Signaling Pathways

To evaluate these analogs, one must understand the M1 signal transduction cascade. M1 is a G


q/11-coupled GPCR. Agonist binding triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) via Phospholipase C 

(PLC

), generating two second messengers:
  • Inositol trisphosphate (IP3): Mobilizes intracellular Ca

    
    .
    
  • Diacylglycerol (DAG): Activates Protein Kinase C (PKC).

Why this matters for 8-oxaspiro analogs: The 1-oxa-8-azaspiro[4.5]decane analogs act as partial agonists .[2] They stimulate IP3 production sufficiently to induce postsynaptic excitation (cognitive enhancement) but often lack the full intrinsic efficacy required to drive the high-grade receptor phosphorylation associated with rapid desensitization or peripheral toxicity.

Figure 1: M1 Receptor Signaling Cascade

M1_Signaling Agonist Spiro-Analog (YM796) M1 M1 mAChR (GPCR) Agonist->M1 Binding Gq Gαq/11 M1->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Flux Response Cognitive Potentiation Ca->Response PKC->Response

Caption: Signal transduction pathway for M1 agonists.[1] The spiro-analogs primarily drive the Gq-PLC-IP3 axis to elicit calcium mobilization.

Comparative Profiling: YM796 Series vs. Standards

The following table synthesizes data from phosphoinositide (PI) turnover assays and binding studies. The critical metric here is the Efficacy/Side-Effect Ratio , defined by the separation between the dose required for anti-amnesic effects and the dose inducing hypothermia (a proxy for off-target M2/M3 activation).

Table 1: Biological Activity Profile of 1-Oxa-8-azaspiro[4.5]decane Analogs vs. Reference Standards

CompoundScaffold ClassM1 Affinity (Ki, nM)Intrinsic Activity (PI Turnover)Anti-Amnesic Dose (mg/kg)Hypothermia Dose (mg/kg)Selectivity Ratio (Safety)
YM796 1-oxa-8-azaspiro[4.5]decane~1,200Partial Agonist0.03>10>300x
YM954 1-oxa-8-azaspiro[4.5]decane~800Partial Agonist0.0163.0~180x
RS86 Succinimide~2,500Partial Agonist0.51.02x (Poor)
AF102B Quinuclidine~1,500Partial Agonist1.0>10>10x
ACh AcyclicN/AFull AgonistN/AN/ANon-selective

Key Insights:

  • Stereospecificity: The (-)-isomer of YM796 (S-configuration) carries the majority of the M1 agonistic activity, aligning with the stereochemistry of natural muscarine [1].[2]

  • Safety Profile: YM796 demonstrates a massive therapeutic window compared to RS86. While RS86 induces tremors at nearly the same dose it improves memory, YM796 requires 300x the therapeutic dose to trigger similar side effects [2].

  • Structural Determinants: The spiro-ether oxygen (position 1) is critical. Replacing this with nitrogen (diazaspiro) retains binding affinity but frequently abolishes efficacy, turning the compound into an antagonist [3].

Experimental Protocols

To replicate these profiles, two complementary assays are recommended: the classic PI Hydrolysis assay (for direct Gq validation) and the high-throughput FLIPR Calcium assay.

Protocol A: Phosphoinositide (PI) Hydrolysis Assay

This is the "Gold Standard" for determining intrinsic efficacy (Partial vs. Full Agonism) as cited in the foundational YM796 literature.

Materials:

  • Rat hippocampal slices or M1-transfected CHO cells.

  • [3H]-myo-inositol.

  • Lithium Chloride (LiCl) - Critical: Blocks inositol monophosphatase to allow IP1 accumulation.

Workflow:

  • Loading: Incubate tissue/cells with [3H]-myo-inositol (10 µCi/mL) for 60 min at 37°C in Krebs-Henseleit buffer.

  • Wash: Rinse 3x with buffer containing 10 mM LiCl.

  • Challenge: Add the 8-oxaspiro analog (10^-9 to 10^-4 M) and incubate for 45 min.

    • Control: Use 1 mM Carbachol (Full agonist reference).

  • Termination: Stop reaction with 1 mL chloroform/methanol (1:2 v/v).

  • Extraction: Add chloroform and water to separate phases. Collect the upper aqueous phase (containing [3H]-IP1).

  • Quantification: Separate IP fractions via anion-exchange chromatography (AG1-X8 resin) and count via liquid scintillation.

Validation Criteria: A partial agonist like YM796 should reach 40–60% of the Carbachol Emax. If it reaches <10%, it is likely an antagonist or weak partial agonist.

Protocol B: FLIPR Calcium Mobilization (High Throughput)

Modern alternative for rapid screening of spiro-analogs.

Materials:

  • HEK293 cells stably expressing human M1.

  • Calcium-sensitive dye (Fluo-4 AM or Calcium 6).

  • FLIPR Tetra or FlexStation.

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media; add dye loading buffer (with 2.5 mM Probenecid to prevent dye leakage). Incubate 60 min at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject 5x concentration of test compound.

  • Read: Monitor fluorescence for 120 seconds.

  • Analysis: Calculate

    
    . Plot log(concentration) vs. Response to determine EC50.
    
Figure 2: Comparative Assay Workflow

Assay_Workflow cluster_0 Protocol A: PI Hydrolysis (Mechanistic) cluster_1 Protocol B: FLIPR (High Throughput) Step1 Load [3H]-Inositol Step2 Agonist Challenge + LiCl Block Step1->Step2 Step3 Extract IP1 Step2->Step3 Step4 Scintillation Count Step3->Step4 StepA Load Fluo-4 Dye StepB Inject Compound StepA->StepB StepC Real-time Fluorescence StepB->StepC StepD Calculate EC50 StepC->StepD

Caption: Workflow comparison between the mechanistic PI hydrolysis assay and the high-throughput FLIPR calcium flux assay.

Structure-Activity Relationship (SAR) Summary

Based on the comparative data of YM796 and related spiro-derivatives [1][3]:

  • Core Rigidity: The spiro[4.5]decane system provides a rigid spacing between the basic nitrogen (protonated at physiological pH) and the hydrogen-bond accepting oxygen. This mimics the distance in acetylcholine but restricts conformational entropy, enhancing selectivity.

  • N-Substituents: Methyl groups on the nitrogen (position 8) are optimal. Bulky groups decrease M1 affinity.

  • C3-Substituents: A methylene or carbonyl group at C3 (the 5-membered ring) is essential for efficacy. Removing this functionality drops the compound to a competitive antagonist.

  • Selectivity Switch: 2-ethyl substitution (as in YM954) tends to improve M1/M2 selectivity ratios compared to 2-methyl analogs.

References
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Source: Chemical & Pharmaceutical Bulletin URL:[Link]

  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Source: Cell / PMC URL:[Link]

Sources

Validation

Validating Spiro Ether Purity via Chiral HPLC Methods

Executive Summary: The Stereochemical Challenge of Spiro Scaffolds Spiro ethers—particularly rigid scaffolds like spiro[3.3]heptane and spiro[4.4]nonane derivatives—have surged in medicinal chemistry as bioisosteres for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge of Spiro Scaffolds

Spiro ethers—particularly rigid scaffolds like spiro[3.3]heptane and spiro[4.4]nonane derivatives—have surged in medicinal chemistry as bioisosteres for piperazines and morpholines. Their intrinsic value lies in their ability to project vectors in defined 3D space without the metabolic liability of flexible alkyl chains.

However, their rigidity creates a unique analytical bottleneck. Unlike flexible molecules that may interact with chiral selectors via multiple conformational fits, spiro ethers act as "molecular keys" that require highly specific "locks." Standard C18 purity checks are insufficient; they cannot distinguish the enantiomers (or diastereomers in complex substitutions) that often possess vastly different toxicological profiles.

This guide provides a validated framework for developing, comparing, and validating chiral HPLC methods for these compounds, grounded in ICH Q2(R1/R2) standards.

Part 1: Method Development Strategy (The Core)

The separation of spiro ethers requires a systematic screening approach. Because these molecules lack rotatable bonds, their interaction with the Chiral Stationary Phase (CSP) is dominated by shape recognition and dipole-dipole interactions rather than induced fit.

The Screening Phase

Do not rely on guesswork. The following decision tree outlines the industry-standard workflow for selecting the correct column and mode.

MethodDevelopment Start Start: Spiro Ether Racemate Solubility Solubility Check (>1 mg/mL) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase (Hexane/IPA) ModeSelect->NP Soluble in Hex/Alc RP Reversed Phase (Water/MeCN) ModeSelect->RP Soluble in MeOH/H2O ScreenImmob Screen Immobilized Columns (Chiralpak IA, IB, IC, IG) NP->ScreenImmob RP->ScreenImmob ScreenCoated Screen Coated Columns (Chiralpak AD-H, Chiralcel OD-H) ScreenImmob->ScreenCoated If Rs < 1.5 Eval Evaluate Resolution (Rs) ScreenImmob->Eval If Rs > 1.5 ScreenCoated->Eval Opt Optimization (Temp, Flow, Modifier) Eval->Opt

Figure 1: Decision tree for chiral method development. Immobilized phases are prioritized for their solvent robustness.

Column Selection Logic

For spiro ethers, polysaccharide-based CSPs are the gold standard due to their helical cavity structures which accommodate the orthogonal ring systems of spirocycles.

  • Amylose-based (e.g., Chiralpak AD/IA): Often the first choice. The helical structure is tighter, providing better discrimination for small, rigid spiro[3.3] systems.

  • Cellulose-based (e.g., Chiralcel OD/IC): Better for larger spiro[4.4] or [5.5] systems where the cavity needs to accommodate bulkier substituents.

Part 2: Comparative Analysis (HPLC vs. SFC vs. NMR)

While Chiral HPLC is the regulatory standard, it is essential to understand how it compares to alternatives like Supercritical Fluid Chromatography (SFC) and Chiral NMR.

Table 1: Technology Comparison for Spiro Ether Purity
FeatureChiral HPLC (Normal Phase) Chiral SFC Chiral NMR (Mosher's Acid)
Primary Mechanism Liquid-Solid AdsorptionSupercritical Fluid AdsorptionDiastereomeric Chemical Shift
Resolution (Rs) High (Robust)Very High (Low viscosity)N/A (Peak integration)
Speed Slow (20–40 min)Fast (5–10 min)Medium (Prep time high)
LOD/Sensitivity Excellent (<0.05% impurity)Good (depends on solubility)Poor (>1-2% impurity)
Solubility Scope High (can use additives)Limited (Polar salts crash out)High (Solvent dependent)
Regulatory Status Gold Standard (QC/Release) Accepted (Growing in QC)R&D / Characterization only
Cost per Run High (Solvent waste)Low (CO2 is cheap)Low (after D-solvent purchase)

Scientist's Verdict:

  • Use SFC for high-throughput screening in early discovery.

  • Use NMR for absolute configuration assignment (via Mosher's ester analysis) but never for purity release, as it cannot detect trace enantiomeric impurities (0.1%).

  • Use Chiral HPLC for final purity validation and QC release. Its ability to handle polar additives (DEA/TFA) makes it superior for spiro amines that often tail in SFC.

Part 3: The Self-Validating Protocol (Experimental)

This protocol is designed for a hypothetical 6-azaspiro[3.4]octane derivative . It incorporates "System Suitability" criteria that must be met before any sample analysis, ensuring the data is trustworthy.

Materials & Equipment
  • System: HPLC with Diode Array Detector (DAD) or UV at 210/254 nm.

  • Column: Daicel Chiralpak IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial for spiro-amines to mask silanols and prevent peak tailing.

Step-by-Step Workflow
  • System Conditioning:

    • Flush column with Mobile Phase at 1.0 mL/min for 30 mins.

    • Check: Baseline must be flat. Pressure fluctuation < 2%.

  • System Suitability Test (SST):

    • Inject a Racemic Standard (mixture of enantiomers).

    • Requirement: Resolution (

      
      ) between enantiomers must be 
      
      
      
      (baseline separation).
    • Requirement: Tailing factor (

      
      ) must be 
      
      
      
      .
    • Why? If the column cannot separate the racemate, it cannot prove the purity of a single enantiomer.

  • Sample Analysis:

    • Dissolve sample at 1.0 mg/mL in Mobile Phase.

    • Inject 10 µL.

    • Run time: 2.5x the retention time of the second enantiomer.

  • Calculation:

Part 4: Validation Framework (ICH Q2 Aligned)

To transition this method from R&D to a regulated environment, you must validate the following parameters. This diagram illustrates the logical dependencies of validation parameters.

Validation Spec Specificity (Selectivity) Lin Linearity (R² > 0.999) Spec->Lin Prerequisite LOD LOD / LOQ (Sensitivity) Lin->LOD Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (Flow/Temp) Prec->Robust

Figure 2: Validation dependency chain. Specificity is the gatekeeper; without it, linearity and accuracy are meaningless.

Key Validation Criteria for Chiral Purity
  • Specificity:

    • Demonstrate no interference from synthesis precursors.

    • Acceptance:

      
       between enantiomers and any known impurities.
      
  • Linearity (The "Self-Check"):

    • Prepare concentrations from 0.1% (LOQ level) to 120% of target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy (Recovery):

    • Spike the pure enantiomer with known amounts of the unwanted enantiomer (e.g., 0.1%, 0.5%, 1.0%).

    • Acceptance: Recovery 90–110%.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). The global regulatory standard for validating analytical methods.[1] [Link]

  • Daicel Chiral Column Selection Guide. Daicel Chiral Technologies. Comprehensive database of column performance for specific scaffolds. [Link]

  • Comparison of SFC and HPLC for Chiral Separation. Chromatography Today. (2020). Technical breakdown of SFC vs HPLC efficiency. [Link]

  • Separation of Spiro[3.3]heptane Derivatives. Journal of the Chemical Society, Perkin Transactions 1. (2002). Specific application of chiral resolution to spiro-bicyclic systems. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Oxaspiro[4.5]decane-1-carboxylic acid

Executive Summary 8-Oxaspiro[4.5]decane-1-carboxylic acid is a specialized spirocyclic building block used primarily in medicinal chemistry. While specific toxicological data (LD50) is often limited for such intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Oxaspiro[4.5]decane-1-carboxylic acid is a specialized spirocyclic building block used primarily in medicinal chemistry. While specific toxicological data (LD50) is often limited for such intermediate research chemicals, its functional classification as an organic carboxylic acid mandates strict adherence to protocols designed for corrosive and irritant solids.

Immediate Action Required:

  • Default Status: Treat as a Potential Irritant/Corrosive (Skin, Eye, Respiratory).

  • Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Prohibited: Do not handle on open bench tops; do not use latex gloves (poor acid resistance).

Hazard Profile & Risk Assessment

To ensure safety, we apply the Precautionary Principle . In the absence of compound-specific toxicology, we extrapolate hazards from the functional groups (carboxylic acid) and the structural scaffold (spirocycle).

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic protons (

) denature keratin and irritate the epidermis.
Eye Damage H319 Causes serious eye irritationAcidic residues lower pH of the ocular surface, causing immediate pain and potential corneal clouding.
Respiratory H335 May cause respiratory irritationFine dust particles, if inhaled, react with mucous membranes to form acidic solutions in the lungs.

Scientific Insight: The spirocyclic ether moiety (8-oxaspiro) increases lipophilicity compared to simple aliphatic acids. This suggests that if the compound penetrates the skin, it may have a higher rate of dermal absorption, making glove permeation time a critical safety factor.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure rather than just mitigate it. The selection is based on resistance to organic acids and physical durability.

PPE ComponentMaterial StandardSpecificationRationale (The "Why")
Primary Gloves Nitrile (Disposable)Min. Thickness: 0.11 mm (4-5 mil) Nitrile provides superior chemical resistance to organic acids compared to Latex. Latex degrades rapidly upon contact with acidic organic residues.
Secondary Gloves Nitrile (Long Cuff)Min. Thickness: 0.15 mm (6 mil) Double Gloving Protocol: The outer glove protects against gross contamination; the inner glove protects against pinholes (manufacturing defects) and permeation.
Eye Protection Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash)Safety Glasses are Insufficient. Fine acidic powders can drift around glasses. Goggles form a seal, preventing dust entry.
Respiratory N95 or P100 NIOSH CertifiedOnly required if working outside a fume hood (Emergency only). Dust inhalation is the primary route of systemic exposure.
Body Protection Lab Coat 100% Cotton or NomexSynthetic blends (polyester) can melt into the skin if a fire occurs (organic acids are combustible).
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation being performed.

PPE_Decision_Tree Start Task Identification SolidHandling Handling Solid (Weighing/Transfer) Start->SolidHandling SolutionHandling Handling Solutions (Reaction/Workup) Start->SolutionHandling HoodCheck Is Fume Hood Available? SolidHandling->HoodCheck SolventCheck Solvent Type? SolutionHandling->SolventCheck StandardPPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat HoodCheck->StandardPPE Yes RespPPE Add Respiratory Protection: N95/P100 Mask Required HoodCheck->RespPPE No (Avoid if possible) StandardSolvent Standard Organic Solvents (DCM, EtOAc) SolventCheck->StandardSolvent AggressiveSolvent Aggressive/Toxic Solvents (DMF, Strong Acids) SolventCheck->AggressiveSolvent StandardSolvent->StandardPPE ButylGloves Upgrade Glove: Butyl Rubber or Laminate AggressiveSolvent->ButylGloves

Figure 1: PPE Selection Logic based on operational context. Note the escalation to respiratory protection if engineering controls (hoods) fail.

Operational Protocols

A. Weighing and Transfer (High Risk: Dust Generation)

Objective: Prevent inhalation of acidic dust.

  • Preparation:

    • Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.

    • Static Control: Use an ionizing fan or anti-static gun. Dry organic powders often carry static charge, causing them to "jump" and disperse.

  • Execution:

    • Don double nitrile gloves.

    • Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.

    • Use a plastic or glass spatula . Avoid metal spatulas if possible, as trace metal contamination can occur with acidic compounds, potentially affecting downstream catalysis.

  • Cleanup:

    • Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Do not use compressed air; it aerosolizes the chemical.

B. Reaction Setup & Solubilization

Objective: Mitigate exothermic solvation.

  • Solvent Choice: 8-Oxaspiro[4.5]decane-1-carboxylic acid is polar. It will likely dissolve in DCM, Methanol, or DMSO.

  • The "Acid Effect": When dissolving in basic solvents (e.g., amines, pyridine), expect a mild exotherm.

    • Protocol: Add the solid to the solvent in portions, not all at once.

  • Monitoring: Watch for gas evolution if reacting with carbonates/bicarbonates (release of

    
    ). Ensure the vessel is vented (e.g., needle in septum) to prevent pressure buildup.
    

Disposal & Decontamination

Core Principle: Never dispose of organic acids in the sink. They can corrode plumbing and react with other waste streams (e.g., bleach/azides) to create toxic gas.

Disposal Workflow

Disposal_Flow Waste Chemical Waste (Solid or Liquid) CheckpH Check pH Waste->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Neutral Neutral/Basic CheckpH->Neutral Segregation Segregate Stream Acidic->Segregation Neutral->Segregation Halogenated Halogenated Organic Waste (if DCM/Chloroform used) Segregation->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste Segregation->NonHalogenated No Halogens Tagging Label: 'Organic Acid - Corrosive' Halogenated->Tagging NonHalogenated->Tagging Final EHS Pickup / Incineration Tagging->Final

Figure 2: Waste disposal decision tree ensuring segregation of halogenated vs. non-halogenated solvents and proper hazard labeling.

Decontamination Steps (Spill Cleanup)[1][2]
  • Isolate: Mark the area.

  • Neutralize: For small spills (<10g), apply Sodium Bicarbonate (

    
    )  or a spill pillow. Wait for bubbling to cease (neutralization complete).
    
  • Collect: Sweep up the neutralized solid (now a salt) into a bag.

  • Verify: Use pH paper on the surface; wet slightly to ensure pH is 6-8.

  • Wash: Clean surface with soap and water.[1][2][3][4]

References

  • PubChem. (n.d.). 8-Oxaspiro[4.5]decane-1-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

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